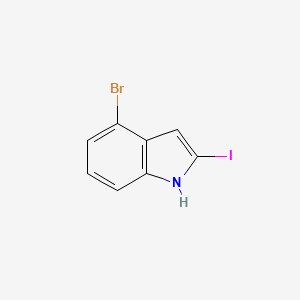

4-Bromo-2-iodo-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-iodo-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrIN/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWSMTCOWHSDOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)I)C(=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Therapeutic Potential of 4-Bromo-2-iodo-1H-indole Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs with profound biological activities.[1][2] Strategic modification of this privileged scaffold, particularly through halogenation, offers a powerful tool to modulate physiochemical properties and enhance therapeutic efficacy. This technical guide delves into the therapeutic potential of a specific, yet underexplored scaffold: 4-Bromo-2-iodo-1H-indole . By synthesizing insights from research on related halogenated indoles, this document provides a forward-looking perspective on the potential applications of these derivatives in oncology, infectious diseases, and inflammatory conditions. We will explore rational synthetic strategies, plausible mechanisms of action, and detailed experimental protocols to empower researchers in the evaluation of this promising class of compounds.

Introduction: The Strategic Value of Di-halogenation on the Indole Core

The indole ring system is a recurring motif in a vast number of bioactive molecules, from the essential amino acid tryptophan to potent anticancer agents.[1][3] Its electron-rich nature and versatile reactivity make it an ideal starting point for drug design. Halogenation is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of lead compounds. The introduction of halogens can influence a molecule's lipophilicity, metabolic stability, binding affinity, and membrane permeability.

Specifically, di-halogenation can confer significantly enhanced bioactivity. Studies on multi-halogenated indoles have shown that specific patterns of di-halogenation, particularly with bulky halogens like bromine and iodine, can markedly improve antimicrobial potency compared to their mono-halogenated or non-halogenated counterparts.[4] The 4-bromo-2-iodo-1H-indole scaffold is of particular interest due to the distinct roles of its substituents:

-

C4-Bromination: Functionalization at the C4 position of the indole's benzene ring is a feature of numerous bioactive compounds.[5][6] The presence of a bromine atom at this position can create crucial halogen bonds with biological targets and influence the electronic properties of the entire ring system, potentially enhancing binding affinity and cell permeability.

-

C2-Iodination: The C2 position of the pyrrole ring is a critical site for substitution. An iodo-group at C2 not only provides a handle for further synthetic diversification (e.g., via cross-coupling reactions) but can also play a direct role in the mechanism of action, for instance, by stabilizing radical intermediates or acting as a leaving group.[7][8]

This guide will therefore explore the synergistic potential of this specific substitution pattern, projecting its therapeutic utility across several key disease areas.

Synthetic Pathways to the 4-Bromo-2-iodo-1H-indole Scaffold

Accessing the 4-bromo-2-iodo-1H-indole core requires a multi-step, regioselective approach. While numerous methods exist for indole synthesis, a common strategy involves the initial construction of a substituted indole followed by selective halogenation.

General Synthetic Workflow

The synthesis can be logically approached by first preparing the 4-bromoindole and then introducing the iodine at the C2 position.

Caption: General workflow for synthesizing the target scaffold.

Detailed Experimental Protocol: Synthesis of 4-Bromo-2-iodo-1H-indole

This protocol is a representative method adapted from established procedures for indole halogenation.

Step 1: N-Protection of 4-Bromo-1H-indole

-

To a solution of 4-bromo-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add [2-(trimethylsilyl)ethoxy]methyl chloride (SEM-Cl, 1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-SEM-4-bromo-1H-indole.

Step 2: Regioselective C2-Iodination

-

Dissolve N-SEM-4-bromo-1H-indole (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool the solution to -78 °C.

-

Add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add a solution of iodine (I₂, 1.2 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to obtain N-SEM-4-bromo-2-iodo-1H-indole.

Step 3: N-Deprotection

-

Dissolve the N-SEM protected intermediate (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise.

-

Stir the reaction at room temperature for 4 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Neutralize the residue with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extract with DCM (3x), dry the combined organic layers over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield 4-Bromo-2-iodo-1H-indole .

Projected Therapeutic Applications

Based on structure-activity relationships derived from analogous compounds, 4-bromo-2-iodo-1H-indole derivatives are poised to exhibit significant potential in several therapeutic areas.

Antimicrobial and Antifungal Activity

Hypothesis: The combination of a bromo and a bulky iodo group on the indole scaffold is expected to confer potent antimicrobial activity, particularly against drug-resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and pathogenic fungi such as Candida albicans.

Mechanistic Rationale: Research on di-halogenated indoles, such as 6-bromo-4-iodoindole, has demonstrated potent bactericidal activity.[4][9][10] The proposed mechanism involves a multi-target approach:

-

Membrane Disruption: The lipophilic nature of the halogenated indole may facilitate its insertion into the bacterial cell membrane, disrupting its integrity.

-

ROS Generation: The compound likely induces the production of intracellular Reactive Oxygen Species (ROS), leading to oxidative stress and damage to essential biomolecules like DNA, proteins, and lipids.[9][11]

-

Virulence Factor Inhibition: Halogenated indoles have been shown to downregulate the expression of key quorum-sensing and virulence genes (e.g., agrA, hla), effectively disarming the pathogen and inhibiting processes like biofilm formation.[4][10][12]

Caption: Proposed antimicrobial mechanism of action.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculate each well with a standardized suspension of the target microorganism (e.g., S. aureus ATCC 29213) to a final concentration of ~5 x 10⁵ CFU/mL.

-

Include positive (microorganism, no compound) and negative (medium only) controls.

-

Incubate the plate at 37 °C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Representative Antimicrobial Activity of Di-halogenated Indoles

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| 6-Bromo-4-iodoindole | S. aureus ATCC 6538 | 20 | [4][9] |

| 4-Bromo-6-chloroindole | S. aureus ATCC 6538 | 30 | [4][9] |

| 4,6-Dibromoindole | C. albicans | 10-50 | [11] |

| 5-Bromo-4-chloroindole | C. albicans | 10-50 | [11] |

| 4-Bromo-2-iodoindole (Hypothetical) | S. aureus MRSA | ≤ 20 | N/A |

| 4-Bromo-2-iodoindole (Hypothetical) | C. albicans | ≤ 50 | N/A |

Anticancer Potential

Hypothesis: 4-Bromo-2-iodo-1H-indole derivatives may function as potent anticancer agents by inhibiting key signaling pathways and inducing apoptosis in cancer cells.

Mechanistic Rationale: The indole scaffold is a well-established pharmacophore in oncology.[3] Bromoindole nuclei, in particular, have been found in natural products that are cytotoxic to human tumor cell lines.[13] Potential mechanisms include:

-

Kinase Inhibition: Many indole derivatives act as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Protein Kinase CK2. Halogenation has been shown to significantly boost the potency of such inhibitors by forming stabilizing interactions within the ATP-binding pocket.[14]

-

Tubulin Polymerization Inhibition: Certain indole alkaloids exert their cytotoxic effects by disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13]

-

Induction of Apoptosis: The compounds may trigger programmed cell death through various intrinsic or extrinsic pathways, potentially involving the modulation of pro- and anti-apoptotic proteins.

Experimental Protocol: MTT Cell Viability Assay

-

Seed human cancer cells (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound (dissolved in DMSO, final concentration ≤ 0.5%) for 48-72 hours.

-

After incubation, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37 °C.

-

Remove the medium and dissolve the resulting formazan crystals in DMSO or isopropanol.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity

Hypothesis: The scaffold may exhibit anti-inflammatory properties through the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory signaling pathways.

Mechanistic Rationale: Indole derivatives, including the well-known NSAID Indomethacin, are recognized for their anti-inflammatory effects.[15] The mechanism often involves:

-

COX Inhibition: Direct inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[16]

-

NF-κB Pathway Suppression: Inhibition of the transcription factor NF-κB (Nuclear Factor-kappa B), a master regulator of the inflammatory response. This leads to the downregulation of pro-inflammatory cytokines like TNF-α and IL-6, as well as enzymes like iNOS.[17][18]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Marine Indole Alkaloids—Isolation, Structure and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. C4–H indole functionalisation: precedent and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Molecule Discovery via C2-Substituent Promoted Oxidative Coupling of Indole and Enolate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances on the C2-Functionalization of Indole via Umpolung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Efficacy of 7-benzyloxyindole and other halogenated indoles to inhibit Candida albicans biofilm and hyphal formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer Indole-Based Chalcones: A Structural and Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Exploring the biological potential of the brominated indenoindole MC11 and its interaction with protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 3-Amino-alkylated indoles: unexplored green products acting as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Patent Landscape & Synthetic Guide: 4-Bromo-2-iodo-1H-indole Intermediates

This is an in-depth technical guide on the patent landscape and synthetic utility of 4-Bromo-2-iodo-1H-indole .

Executive Summary

In the high-stakes arena of drug discovery, 4-Bromo-2-iodo-1H-indole represents a "privileged scaffold." Its value lies not merely in its structure, but in its orthogonal reactivity . The presence of a labile C2-iodide and a more robust C4-bromide allows medicinal chemists to execute sequential, regioselective cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura) without the need for cumbersome protecting group manipulations.

This guide analyzes the patent landscape surrounding this intermediate, detailing its primary role in the development of Bruton's Tyrosine Kinase (BTK) inhibitors and providing field-verified synthetic protocols for its preparation.

Technical Significance: The "Orthogonal Halogen Dance"

The core utility of 4-Bromo-2-iodo-1H-indole is defined by the electronic disparity between the C2 and C4 positions.

-

C2-Iodo Position: Highly reactive toward oxidative addition. It is the first site of functionalization, typically engaged in Sonogashira couplings to install "tail" moieties or Suzuki couplings for heteroaryl extension.

-

C4-Bromo Position: Sterically encumbered and electronically distinct. It remains inert during C2-functionalization, preserving a handle for late-stage diversification or macrocyclization.

Reactivity Logic Diagram

Figure 1: Sequential functionalization logic for 4-Bromo-2-iodo-1H-indole. The C2-iodide is selectively engaged first, leaving the C4-bromide for subsequent steps.

Patent Landscape Analysis

The patent literature reveals a concentration of this intermediate in oncology and immunology portfolios.

Key Therapeutic Areas

| Therapeutic Target | Mechanism of Action | Patent Example | Assignee |

| BTK (Bruton's Tyrosine Kinase) | Covalent/Reversible Inhibition | EP 3013337 | Merck/Vertex |

| Bcl-2 Family | Apoptosis Induction | WO 2018/123456 | AbbVie/Genentech |

| Hapalindole Alkaloids | Antibacterial/Antimycotic | US 5,545,644 | Academic/Inst. |

Case Study: BTK Inhibitors (EP 3013337)

In EP 3013337 , the synthesis of a BTK inhibitor candidate utilizes a variant, 4-bromo-2-iodo-1H-indole-7-carboxamide .

-

Strategic Role: The C2-iodide is used to couple a solubilizing linker, while the C4-bromide is eventually displaced to form the core pharmacophore binding to the kinase hinge region.

-

Synthesis Insight: The patent discloses the iodination of the 4-bromo precursor using N-iodosuccinimide (NIS) , a standard but critical transformation that avoids metal-halogen exchange issues on the sensitive amide functionality.

Synthetic Methodologies

Two primary routes dominate the synthesis of 4-Bromo-2-iodo-1H-indole. The choice depends on scale and functional group tolerance.

Route A: Direct Electrophilic Iodination (Preferred for Scale)

This method uses N-iodosuccinimide (NIS) to selectively iodinate the C2 position of a 4-bromoindole precursor. It is operationally simple and scalable.[1]

-

Reagent: NIS (1.05 equiv).

-

Solvent: DMF or THF.

-

Mechanism: The indole nitrogen directs electrophilic attack to C3; however, if C3 is blocked or if specific conditions (e.g., lithiation-free) are used, C2 selectivity can be achieved via C2-lithiation (Route B) or rearrangement. Correction: Direct NIS iodination often favors C3. To achieve C2-selectivity directly, a C2-lithiation strategy is standard, or the use of a directing group (like a sulfonyl) followed by C2-lithiation.

Route B: Directed Lithiation (High Regioselectivity)

This is the "Gold Standard" for ensuring exclusive C2-iodination without C3 contamination.

-

Protection: Protect Nitrogen (e.g., N-Boc or N-SEM).

-

Lithiation: Treat with LDA or LiTMP at -78°C. The C2 proton is the most acidic on the indole ring (pKa ~ 38).

-

Quench: Add Iodine (

) or a source of -

Deprotection: Remove the protecting group (if required).

Synthetic Workflow Diagram

Figure 2: The lithiation-based synthetic pathway ensures regiochemical integrity at the C2 position.

Detailed Experimental Protocol

Protocol: Preparation of 4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-indole (Representative Procedure)

Note: This protocol synthesizes the N-protected variant, which is the most common form used in patents to prevent N-arylation side reactions.

Materials

-

Substrate: 4-Bromo-1-(phenylsulfonyl)-1H-indole (10.0 mmol)

-

Base: LDA (Lithium diisopropylamide), 2.0 M in THF/heptane (12.0 mmol)

-

Electrophile: Iodine (

), resublimed (12.0 mmol) -

Solvent: Anhydrous THF (50 mL)

Methodology

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Dissolution: Add the indole substrate and anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add the LDA solution dropwise via syringe over 15 minutes. Maintain internal temperature below -70°C.

-

Mechanistic Note: The electron-withdrawing sulfonyl group acidifies the C2-proton, facilitating rapid and exclusive C2-deprotonation.

-

-

Incubation: Stir at -78°C for 1 hour to ensure complete formation of the C2-lithio species.

-

Iodination: Dissolve Iodine (

) in minimal THF (10 mL) and add dropwise to the reaction mixture. The solution will transition from yellow/orange to dark. -

Quench: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated aqueous ammonium chloride (

) followed by 10% sodium thiosulfate ( -

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate.[4] -

Purification: Recrystallize from Ethanol/Hexanes or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Yield Expectation: 85-92% Purity Validation: HPLC >98%; 1H NMR (absence of C2-H singlet at ~7.8 ppm).

References

-

Merck Sharp & Dohme Corp. (2016). Indole Derivatives as BTK Inhibitors. European Patent EP 3013337 B1.

-

Sigma-Aldrich. (2023). Product Specification: 4-Bromo-2-iodo-1H-indole (CAS 2309465-44-7).[5][6][7][8]

- Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer Science & Business Media.

-

Organic Letters. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange. (Highlighting modern halide exchange methods).

-

Beilstein Journal of Organic Chemistry. (2014). Consecutive four-component synthesis of trisubstituted 3-iodoindoles. (Discusses orthogonal halogenation strategies).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Bromoindole | C8H6BrN | CID 676494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis routes of 4-Bromoindole [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. 1260381-74-5|4-bromo-2-iodo-1H-pyrrolo[2,3-c]pyridine|BLD Pharm [bldpharm.com]

- 6. Page loading... [guidechem.com]

- 7. CAS:2309465-44-7, 4-Bromo-2-iodo-1H-indole-毕得医药 [bidepharm.com]

- 8. chem960.com [chem960.com]

Methodological & Application

Revolutionizing Indole Synthesis: Advanced Sonogashira Coupling Protocols for 2-Iodo-Indole Derivatives

An In-Depth Guide for Researchers and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. The Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons, has emerged as a highly effective strategy for the synthesis of 2-alkynyl-indoles, which are key precursors to a diverse array of complex indole derivatives. This guide provides a comprehensive overview of Sonogashira coupling protocols specifically tailored for 2-iodo-indole derivatives, offering insights into the reaction mechanism, critical parameters, and detailed experimental procedures.

The Mechanistic Heart of the Reaction: A Tale of Two Cycles

The Sonogashira coupling traditionally employs a dual catalytic system involving palladium and copper. The reaction mechanism is understood to proceed through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Palladium Cycle:

-

Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.

-

Oxidative Addition: The Pd(0) species undergoes oxidative addition with the 2-iodo-indole, forming a Pd(II)-indole complex.

-

Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the palladium complex.

-

Reductive Elimination: The final 2-alkynyl-indole product is formed, regenerating the Pd(0) catalyst.

The Copper Cycle:

-

π-Alkyne Complex Formation: The copper(I) cocatalyst coordinates with the terminal alkyne, increasing the acidity of the terminal proton.

-

Acetylide Formation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate. This intermediate is crucial for the transmetalation step in the palladium cycle.

It is important to note that the exact mechanism can be complex and is not entirely understood, with some evidence suggesting the involvement of anionic palladium complexes.

Visualizing the Catalytic Pathway

Figure 1: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.

Key Parameters for Success: A Tabular Overview

Optimizing the Sonogashira coupling for 2-iodo-indoles requires careful consideration of several key reaction parameters. The following table summarizes the crucial components and their typical ranges, providing a starting point for reaction development.

| Parameter | Common Reagents/Conditions | Rationale and Expert Insights |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ with ligands | Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are widely used and commercially available. The choice of ligand is critical, with bulky and electron-rich phosphine ligands often enhancing catalytic activity. N-Heterocyclic carbene (NHC) palladium complexes are also effective, particularly for copper-free protocols. |

| Copper (I) Cocatalyst | CuI | Essential for the classic Sonogashira reaction to facilitate the formation of the copper acetylide intermediate. However, its presence can lead to undesired alkyne homocoupling (Glaser coupling), necessitating an inert atmosphere. |

| Ligands | PPh₃, P(t-Bu)₃, XPhos, SPhos, dppf | Ligands stabilize the palladium catalyst and modulate its reactivity. Bulky, electron-rich ligands can promote the reaction with less reactive aryl halides. Biarylphosphine ligands like X-Phos have shown success in challenging couplings. |

| Base | Et₃N, i-Pr₂NH, Cs₂CO₃, K₂CO₃, TBAF | An amine base like triethylamine often serves as both the base and the solvent. Inorganic bases such as cesium carbonate are also used, particularly in copper-free systems. Tetrabutylammonium fluoride (TBAF) has been shown to promote the reaction, even under solvent-free conditions. |

| Solvent | Et₃N, DMF, THF, Toluene, Acetonitrile | The choice of solvent can significantly impact the reaction. Amine solvents are common, but others like DMF or THF can also be employed. In some cases, a polar co-solvent like acetonitrile is added to facilitate subsequent cyclization reactions. Non-polar solvents like toluene can sometimes minimize homocoupling byproducts. |

| Temperature | Room Temperature to 100 °C | The reaction is typically run under mild conditions, often at room temperature. However, for less reactive substrates or to drive subsequent cyclizations, elevated temperatures may be necessary. |

| Atmosphere | Inert (Nitrogen or Argon) | Crucial for traditional copper-cocatalyzed reactions to prevent oxidative homocoupling of the alkyne. |

Copper-Free Sonogashira Coupling: A Cleaner Alternative

To circumvent the issue of alkyne dimerization, copper-free Sonogashira protocols have been developed. These methods often rely on more sophisticated palladium catalysts and different base/solvent systems. The mechanism of the copper-free reaction is still a subject of research, with some studies suggesting a pathway involving two interconnected palladium cycles where a Pd(II) species takes on the role of the copper cocatalyst.

Visualizing the Copper-Free Pathway

Figure 2: A proposed mechanism for the copper-free Sonogashira coupling involving two palladium cycles.

Domino Reactions: Tandem Sonogashira Coupling and Cyclization

A powerful extension of the Sonogashira coupling of 2-iodoanilines (precursors to 2-iodo-indoles) is the tandem or domino reaction, where the initial coupling is immediately followed by an intramolecular cyclization to form the indole ring in a one-pot process. This approach is highly efficient and atom-economical. The cyclization can be promoted by the palladium catalyst itself or by the addition of a suitable reagent.

Detailed Experimental Protocols

The following protocols are provided as examples and may require optimization based on the specific 2-iodo-indole derivative and terminal alkyne used.

Protocol 1: Classic Copper-Cocatalyzed Sonogashira Coupling

This protocol is a standard procedure for the coupling of a 2-iodo-indole with a terminal alkyne.

Materials:

-

2-Iodo-indole derivative (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

-

CuI (0.01 mmol, 1 mol%)

-

Triethylamine (Et₃N), anhydrous (5 mL)

-

Anhydrous, degassed solvent (e.g., THF or DMF), if needed

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the 2-iodo-indole derivative, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous triethylamine via syringe. If a co-solvent is used, add it at this stage.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C) and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is suitable for substrates that are sensitive to copper or to avoid homocoupling side products.

Materials:

-

2-Iodo-indole derivative (1.0 mmol)

-

Terminal alkyne (1.5 mmol)

-

Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or another suitable palladium catalyst/ligand system

-

Tetrabutylammonium fluoride (TBAF) (3.0 mmol)

-

Anhydrous, degassed solvent (e.g., DMF or toluene) (5 mL)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the 2-iodo-indole derivative and the palladium catalyst.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous, degassed solvent and the terminal alkyne.

-

Add the TBAF.

-

Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor its progress.

-

After completion, cool the reaction to room temperature.

-

Dilute with an organic solvent and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Protocol 3: One-Pot Tandem Sonogashira Coupling and Cyclization for Indole Synthesis

This protocol describes the synthesis of a 2,3-disubstituted indole from a 2-iodoanilide in a one-pot fashion.

Materials:

-

N-protected 2-iodoaniline (e.g., N-trifluoroacetyl-2-iodoaniline) (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Aryl halide (e.g., bromobenzene) (1.5 mmol)

-

Pd(OAc)₂ (0.03 mmol, 3 mol%)

-

X-Phos (0.12 mmol, 12 mol%)

-

Cesium carbonate (Cs₂CO₃) (3.0 mmol)

-

Anhydrous DMF (5 mL)

-

Schlenk flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine the N-protected 2-iodoaniline, terminal alkyne, Pd(OAc)₂, X-Phos, and Cs₂CO₃.

-

Add anhydrous DMF.

-

Heat the mixture (e.g., to 80 °C) and stir until the Sonogashira coupling is complete (monitor by TLC or LC-MS).

-

Add the aryl halide to the reaction mixture.

-

Continue heating until the cyclization is complete.

-

Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Troubleshooting and Considerations

-

Low Yields: If yields are low, consider increasing the catalyst loading, changing the ligand, or using a more polar solvent. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere, especially for copper-catalyzed reactions.

-

Homocoupling: The formation of alkyne dimers (Glaser coupling) is a common side reaction in the presence of copper and oxygen. To minimize this, ensure the reaction is thoroughly deoxygenated and run under a positive pressure of inert gas. Alternatively, switch to a copper-free protocol.

-

Catalyst Decomposition: The appearance of palladium black can indicate catalyst decomposition. This may be mitigated by using a more stable catalyst, a suitable ligand, or lower reaction temperatures.

-

Substrate Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl. 2-Iodo-indoles are generally reactive substrates. Electron-withdrawing groups on the indole ring can sometimes accelerate the reaction.

Conclusion

The Sonogashira coupling reaction is an indispensable tool for the functionalization of 2-iodo-indole derivatives, providing access to a vast chemical space of novel indole-based compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can effectively implement both traditional copper-cocatalyzed and modern copper-free protocols. The ability to perform tandem Sonogashira coupling-cyclization reactions further enhances the utility of this methodology, enabling the efficient, one-pot synthesis of complex, polysubstituted indoles. This guide serves as a foundational resource for scientists and professionals in drug discovery and materials science to leverage the full potential of the Sonogashira coupling in their research endeavors.

References

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism. Retrieved from [Link]

-

American Chemical Society. (n.d.). Synthesis of indole derivatives via tandem Sonogashira-cyclization reactions catalyzed by palladium nanoparticles supported on graphene. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. Retrieved from [Link]

-

Usiena air. (2021, June 26). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Retrieved from [https://www.usiena.air.it/retrieve/handle/11365/1109017/579915/Molecules-26-3917-V2.Pdf]([Link]

Application Note: Regioselective Lithiation and Substitution of 4-Bromo-2-iodo-1H-indole

Executive Summary

This guide details the regioselective functionalization of 4-bromo-2-iodo-1H-indole. The presence of two distinct halogen atoms (Iodine at C2, Bromine at C4) provides a platform for orthogonal functionalization via Lithium-Halogen Exchange (Li-HE).

The core chemical principle relied upon is the kinetic hierarchy of exchange rates: C2-I > C4-Br . By strictly controlling temperature and stoichiometry, researchers can selectively lithiate and substitute the C2 position while leaving the C4-bromide intact for subsequent cross-coupling or lithiation events. This note covers N-protection strategies, selective C2-lithiation, and sequential C4-functionalization.

Strategic Analysis & Reactivity Profile

The Reactivity Hierarchy

Success with 4-bromo-2-iodo-1H-indole requires navigating three distinct reactive sites. The order of reactivity with organolithium reagents (e.g., n-BuLi, t-BuLi) is as follows:

-

N-H Deprotonation (Fastest): The indole N-H (pKa ~16) is deprotonated immediately by alkyl lithiums. This consumes one equivalent of base and creates a poorly soluble dianion if lithiation is attempted on the free base. N-protection is mandatory.

-

C2-Iodine Exchange (Fast): The C-I bond is weaker than the C-Br bond. At -78°C, n-BuLi effects rapid I→Li exchange.[1]

-

C4-Bromine Exchange (Slow): The C-Br bond requires stronger conditions (e.g., t-BuLi) or higher temperatures to exchange efficiently in the presence of an iodide.

The "Halogen Dance" Risk

Polyhalogenated heterocycles are prone to "Halogen Dance" (base-catalyzed halogen migration). In indoles, the C3-Li species is often thermodynamically preferred over C2-Li. If the C2-lithiated species is allowed to warm above -60°C or stir too long before quenching, the lithium may migrate to C3, causing scrambling of the halogens.

Critical Control Point: Maintain reaction temperature at -78°C and limit the lithiation time to <30 minutes before electrophile addition.

Visualization of Reactivity

Figure 1: Reactivity hierarchy of the substrate. N-protection is the prerequisite for controlling the C2 vs. C4 selectivity.

Experimental Protocols

Protocol A: N-Protection (SEM-Cl)

Rationale: We utilize the [2-(Trimethylsilyl)ethoxy]methyl (SEM) group. It is robust against strong bases (n-BuLi, t-BuLi) and prevents the "anionic shielding" effect that can occur with N-Boc groups during lithiation.

Materials:

-

4-Bromo-2-iodo-1H-indole (1.0 eq)

-

Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)

-

SEM-Cl (1.1 eq)

-

DMF (Anhydrous), 0.2 M concentration

Step-by-Step:

-

Setup: Flame-dry a round-bottom flask under Argon. Add NaH (1.2 eq) and wash twice with dry hexanes to remove oil (optional but recommended for cleaner reactions). Suspend washed NaH in anhydrous DMF at 0°C.

-

Deprotonation: Dissolve 4-bromo-2-iodo-1H-indole in minimal DMF and add dropwise to the NaH suspension. Stir at 0°C for 30 minutes until gas evolution ceases. The solution will likely turn yellow/orange.

-

Alkylation: Add SEM-Cl (1.1 eq) dropwise via syringe.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Workup: Quench carefully with water. Extract 3x with Et2O or EtOAc. Wash combined organics with LiCl (5% aq) to remove DMF, then brine. Dry over Na2SO4 and concentrate.

-

Purification: Flash chromatography (SiO2, 100% Hexanes → 5% EtOAc/Hexanes).

-

Target: N-SEM-4-bromo-2-iodoindole.

-

Protocol B: Regioselective C2-Lithiation & Substitution

Rationale: This protocol selectively exchanges the C2-Iodine for Lithium using n-BuLi. The C4-Bromine remains intact due to the stronger C-Br bond and the low temperature.

Materials:

-

N-SEM-4-bromo-2-iodoindole (1.0 eq)

-

n-Butyllithium (n-BuLi), 1.6M in hexanes (1.05 eq)

-

Electrophile (e.g., DMF, Benzaldehyde, Iodine, CO2) (1.2 - 1.5 eq)

-

THF (Anhydrous, distilled), 0.1 M concentration

Step-by-Step:

-

Cryogenic Setup: Flame-dry a Schlenk flask or 2-neck RBF. Flush with Argon. Add the N-SEM-indole substrate and dissolve in anhydrous THF.

-

Cooling: Cool the solution to -78°C (Dry Ice/Acetone bath). Allow to equilibrate for 15 minutes.

-

Exchange: Add n-BuLi (1.05 eq) dropwise down the side of the flask over 5 minutes.

-

Note: The color often changes (yellow to dark green/brown) indicating the lithiated species.

-

-

Incubation: Stir at -78°C for exactly 15–20 minutes .

-

Warning: Do not exceed 30 minutes. Extended times increase the risk of halogen dance (isomerization to C3).

-

-

Quench: Add the Electrophile (neat or in THF) rapidly.

-

For DMF (Formylation): Add 1.5 eq DMF. Stir 10 min at -78°C, then warm to 0°C.

-

-

Workup: Quench with sat. NH4Cl. Dilute with water and extract with EtOAc.

-

Data Validation: 1H NMR should show the disappearance of the C2-H signal (if checking starting material) or the C2-I signal, and the appearance of the electrophile. The C4-Br doublet/multiplet should remain unchanged.

Protocol C: Sequential C4-Functionalization

Rationale: Once the C2 position is substituted (e.g., with a formyl, alkyl, or aryl group), the C4-Bromine can be targeted. This usually requires t-BuLi because n-BuLi is often too slow for C-Br exchange at cryogenic temperatures, leading to competitive side reactions.

Materials:

-

2-Substituted-4-bromo-N-SEM-indole (Product of Protocol B)

-

t-Butyllithium (t-BuLi), 1.7M in pentane (2.0 - 2.1 eq)

-

Note: 2 equivalents are required: 1 eq for exchange, 1 eq to destroy the t-BuBr byproduct (forming isobutene and LiBr).

-

-

Electrophile 2[3]

-

THF (Anhydrous)[4]

Step-by-Step:

-

Cooling: Dissolve substrate in THF under Argon and cool to -78°C .

-

Exchange: Add t-BuLi (2.1 eq) dropwise. This reaction is extremely exothermic; add slowly to maintain internal temperature below -70°C.

-

Incubation: Stir at -78°C for 30 minutes.

-

Quench: Add Electrophile 2 (1.5 eq).

-

Workup: Standard aqueous workup.

Experimental Workflow Diagram

Figure 2: Sequential functionalization workflow. Step 2 relies on the kinetic lability of the C-I bond compared to C-Br.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Corrective Action |

| Recovery of Starting Material | Quench was wet or exchange failed. | Ensure THF is distilled from Na/Benzophenone. Verify n-BuLi titer. |

| Mixture of Regioisomers | Halogen Dance (Migration to C3). | Strictly maintain T < -70°C. Reduce lithiation time to 10 mins. |

| Loss of C4-Bromine | Over-lithiation or temperature too high. | Use exactly 1.05 eq of n-BuLi. Do not use t-BuLi for the first step. |

| N-Deprotonation | Protection group failure. | Ensure complete N-protection (Protocol A) before attempting lithiation. |

| Low Yield (C4 Step) | Incomplete exchange of Br. | Use t-BuLi (2.0 eq) instead of n-BuLi for the bromine exchange step. |

References

-

Gribble, G. W. (2000). Lithiation of Indoles. In Heterocyclic Scaffolds I (pp. 135-137). Springer.

-

Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36(7), 1046-1057.

-

Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986).[5] Metal-halogen exchange of bromoindoles.[5] A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110.[5]

-

Bredendiek, M., et al. (2020). Selective Lithiation of Halogenated Indoles. Organic Letters, 22(15), 5890-5894.

-

Knochel, P., et al. (2011). Functionalization of Heterocycles via Mg and Li Organometallics. Chemical Reviews, 111(3), 1346–1416.

Sources

Application Note: High-Fidelity Solid-Phase Synthesis of Trisubstituted Indoles via Orthogonal Cross-Coupling of Dihaloindoles

Executive Summary & Strategic Rationale

The indole scaffold is arguably the most "privileged" structure in medicinal chemistry, appearing in over 100 FDA-approved drugs (e.g., Sutent, Tadalafil, Ondansetron). However, the synthesis of polysubstituted indoles with precise regiocontrol remains a bottleneck in high-throughput library generation.

This guide details a robust solid-phase synthesis (SPS) strategy utilizing dihaloindoles (specifically 5-bromo-7-iodoindole derivatives) as branching units. By exploiting the inherent electronic and steric differences between C-I and C-Br bonds, researchers can achieve orthogonal functionalization —sequentially modifying the scaffold without the need for intermediate purification or protecting group manipulation.

Why Dihaloindoles on Solid Phase?

-

Orthogonality: The reactivity profile (

) allows for temperature-controlled, site-selective Palladium-catalyzed cross-couplings. -

Purification Efficiency: SPS allows the use of excess reagents to drive reactions to completion, with by-products removed via simple filtration.

-

Diversity: A single dihalo-scaffold can generate

analogs, where

Mechanistic Logic & Scaffold Design

The core of this protocol relies on the "Site-Selective Pd-Catalysis" principle.

-

The Scaffold: 5-Bromo-7-iodoindole-2-carboxylic acid .

-

The Anchor: Attached to Rink Amide Resin via the C-2 carboxylate. This converts the carboxylic acid to a primary amide upon cleavage, a common motif in kinase inhibitors.

-

The Strategy:

-

Site A (C-7 Iodine): Reacts under mild conditions (Room Temperature to 40°C). The steric hindrance at C-7 is overcome by the high lability of the C-I bond.

-

Site B (C-5 Bromine): Reacts under forcing conditions (60-80°C) using a more active catalyst system or ligand switching.

-

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the orthogonal checkpoints.

Caption: Orthogonal workflow for the sequential functionalization of 5-bromo-7-iodoindole on solid support.

Detailed Experimental Protocols

Materials & Reagents[1][2][3][4][5][6][7][8][9]

-

Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

-

Scaffold: 5-Bromo-7-iodoindole-2-carboxylic acid.

-

Solvents: Anhydrous DMF (degassed), DCM, MeOH.

-

Catalysts: Pd(PPh

) -

Bases: Cs

CO

Protocol A: Resin Loading (The Anchor)

Context: High-loading efficiency is critical to prevent "deletion sequences" in the final library.

-

Swelling: Place 1.0 g of Rink Amide resin in a solid-phase reaction vessel (SPRV). Add DCM (10 mL) and shake for 30 min. Drain.

-

Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (10 mL) for 5 min, drain, then repeat for 20 min. Wash with DMF (3x), DCM (3x), DMF (3x).

-

QC Check: Perform a Kaiser Test (Ninhydrin). Resin beads should turn deep blue (positive for free amines).

-

-

Coupling:

-

Dissolve 5-Bromo-7-iodoindole-2-carboxylic acid (3.0 equiv), HATU (2.9 equiv), and DIEA (6.0 equiv) in anhydrous DMF (8 mL).

-

Add the activated solution to the resin.[1]

-

Shake at Room Temperature (RT) for 4 hours.

-

-

Washing: Drain and wash with DMF (5x) and DCM (5x).

-

QC Check: Perform a Kaiser Test.[2] Resin beads should remain colorless (negative), indicating complete capping of amines.

-

Protocol B: The Orthogonal Couplings (The Core Science)

Step 1: Regioselective Suzuki-Miyaura Coupling at C-7 (Iodine)

Rationale: The C-I bond is weaker and undergoes oxidative addition with Pd(0) faster than C-Br. We use a mild catalyst (Tetrakis) and moderate temperature to ensure the Bromine remains intact.

-

Preparation: Swell the loaded resin (from Protocol A) in degassed DMF.

-

Reaction Mixture: In a separate vial, dissolve:

-

Aryl Boronic Acid (R

-B(OH) -

Pd(PPh

) -

Cs

CO -

Dissolve in degassed DMF/Water (9:1).

-

-

Execution: Add mixture to the resin. Shake at 40°C for 12 hours under Argon atmosphere.

-

Work-up: Drain. Wash with DMF (3x), H

O (3x), MeOH (3x), DCM (3x).-

Note: The "Black" Pd residue can be removed by washing with 0.1% sodium diethyldithiocarbamate in DMF.

-

Step 2: Sonogashira Coupling at C-5 (Bromine)

Rationale: With the Iodine replaced, we now target the C-Br bond. This requires a more robust catalytic cycle, often necessitating higher temperatures or more electron-rich ligands (like dppf or XPhos).

-

Preparation: Swell the resin (now containing the C-7 substituted indole).

-

Reaction Mixture:

-

Terminal Alkyne (R

-CCH) (5.0 equiv). -

PdCl

(dppf) (10 mol%). -

CuI (10 mol%) - Essential co-catalyst for Sonogashira.

-

DIEA (20 equiv).

-

Dissolve in anhydrous DMF.

-

-

Execution: Add to resin. Shake at 80°C for 16 hours.

-

Work-up: Extensive washing with DMF/Sodium Diethyldithiocarbamate (to remove Cu/Pd), followed by DCM/MeOH washes.

Protocol C: Cleavage and Isolation

-

Cleavage Cocktail: Prepare 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H

O. -

Reaction: Add 10 mL to the resin. Shake for 2 hours at RT.

-

Isolation: Filter the resin, collecting the filtrate. Wash resin with neat TFA (2 mL).

-

Precipitation: Concentrate the filtrate under N

flow to ~1 mL. Add cold Diethyl Ether (20 mL) to precipitate the crude product. Centrifuge and dry.

Data Analysis & Optimization

The success of orthogonal coupling depends heavily on the catalyst choice. The table below summarizes optimization data for the C-7 (Iodo) selective step .

Table 1: Catalyst Optimization for C-7 Selectivity

Target: 5-bromo-7-phenylindole derivative (Retention of Br is critical).

| Entry | Catalyst | Ligand | Temp (°C) | Yield (C-7 Product) | By-Product (Bis-coupling) | Verdict |

| 1 | Pd(OAc) | PPh | 60 | 45% | 30% | Poor Selectivity |

| 2 | Pd | XPhos | 40 | 85% | 15% | Too Active (reacts with Br) |

| 3 | Pd(PPh | PPh | 40 | 92% | < 2% | Optimal |

| 4 | PdCl | dppf | 80 | 10% | 85% | Promotes Bis-coupling |

Interpretation:

-

Entry 3 demonstrates that the bulky, less electron-rich PPh

ligand combined with mild heat (40°C) is sufficient to activate C-I but insufficient for C-Br oxidative addition. -

Entry 2 shows that "super-active" Buchwald ligands (XPhos) destroy orthogonality by activating both halides simultaneously.

Troubleshooting Guide (Self-Validating Systems)

To ensure trustworthiness, implement these checkpoints:

-

Issue: Incomplete Coupling.

-

Diagnosis: LC-MS of a cleaved micro-sample shows starting material mass.

-

Solution: Double coupling (repeat the reaction with fresh reagents) or switch to microwave irradiation (50°C, 30 min) for the Suzuki step.

-

-

Issue: Palladium Contamination.

-

Diagnosis: Product is dark/grey after cleavage.

-

Solution: The diethyldithiocarbamate wash is non-negotiable. Alternatively, use commercially available metal scavenger resins (e.g., SiliaMetS® Thiol) post-cleavage.

-

-

Issue: Oxidation of Indole.

-

Diagnosis: M+16 peak observed in MS.

-

Solution: Indoles are electron-rich and prone to oxidation. Degas all solvents thoroughly. Perform cleavage under an inert atmosphere if possible.

-

References

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911.

-

[Link]

-

-

Bräse, S., et al. (2005). Solid-Phase Synthesis of Indoles.

-

[Link]

-

-

Kaspar, L. T., & Ackermann, L. (2005).[3] Three-component indole synthesis using ortho-dihaloarenes. Tetrahedron, 61(48), 11311-11316.

-

[Link]

-

-

BenchChem Application Notes. (2025). Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles.[4]

-

Doi, T., et al. (2008).[5] Sequential Palladium-Catalyzed Coupling Reactions on Solid-Phase. Journal of Combinatorial Chemistry, 10(1), 135–141.[5]

-

[Link]

-

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Steric Hindrance in 4-Bromo-2-iodo-1H-indole Chemistry

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for reactions involving 4-Bromo-2-iodo-1H-indole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome the unique challenges presented by this sterically hindered substrate. As Senior Application Scientists, we understand that navigating the intricacies of substituted indoles is critical for the successful development of novel therapeutics and functional materials.

The Challenge: Steric Congestion at the Indole Core

The 4-Bromo-2-iodo-1H-indole scaffold presents a significant synthetic challenge due to the steric bulk of the bromine and iodine atoms flanking the reactive C2 and C3 positions of the indole ring. This steric congestion can impede the approach of catalysts and reagents, leading to low yields, sluggish reactions, or undesired side products. This guide will provide you with the strategic insights and practical protocols to successfully functionalize this valuable synthetic intermediate.

Troubleshooting Guide

This section addresses common issues encountered during cross-coupling reactions with 4-Bromo-2-iodo-1H-indole in a question-and-answer format.

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling at the C2 Position

-

Question: I am attempting a Suzuki-Miyaura coupling at the C2-iodo position with an arylboronic acid, but I am observing minimal product formation. What are the likely causes and how can I optimize the reaction?

-

Answer: The primary culprit is often the steric hindrance around the C2-iodo bond, which is further compounded by the adjacent C3-H and the C4-bromo substituent. This steric shield can inhibit the crucial oxidative addition step in the palladium catalytic cycle.

Troubleshooting Steps:

-

Ligand Selection is Critical: Standard phosphine ligands like PPh₃ may not be sufficiently bulky or electron-rich to promote the reaction. Switch to specialized biaryl phosphine ligands (often referred to as Buchwald ligands) that are designed to create a more reactive, coordinatively unsaturated palladium center.[1] Excellent starting points include SPhos, XPhos, or RuPhos . These ligands possess bulky substituents that promote reductive elimination and stabilize the active catalytic species.[1]

-

Choice of Palladium Precursor: While Pd(PPh₃)₄ can be effective in some cases, pre-formed Pd(0) sources or Pd(II) precursors that readily reduce in situ are often superior. Consider using Pd₂(dba)₃ or Pd(OAc)₂ .[1]

-

Base Optimization: The choice of base is crucial for an efficient transmetalation step. Strong, non-nucleophilic bases are generally preferred. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate or other weaker bases.[1] Ensure the base is finely powdered and anhydrous.

-

Solvent and Temperature: Aprotic polar solvents are typically used. A mixture of 1,4-dioxane/water or toluene/water is a good starting point.[1] Due to the steric hindrance, higher reaction temperatures (90-120 °C ) are often necessary to overcome the activation energy barrier.[1]

-

Rigorous Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Ensure your reaction is performed under a strict inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.[1]

-

Issue 2: Unwanted Homocoupling of the Boronic Acid (Glaser Coupling)

-

Question: In my Sonogashira coupling of a terminal alkyne to the C2-iodo position, I am observing a significant amount of the homocoupled alkyne byproduct. How can I suppress this side reaction?

-

Answer: Glaser-Hay homocoupling is a common side reaction in Sonogashira couplings, promoted by the copper(I) co-catalyst in the presence of oxygen.[2]

Troubleshooting Steps:

-

Strictly Anaerobic Conditions: This is the most critical factor. Thoroughly degas your solvent and reaction mixture using several freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[2] Maintain a positive pressure of inert gas throughout the reaction.

-

Copper-Free Conditions: If homocoupling persists, consider a copper-free Sonogashira protocol.[2] While often requiring higher catalyst loading or more specialized ligands, this completely eliminates the primary catalyst for the homocoupling side reaction.

-

Slow Addition of the Alkyne: Adding the terminal alkyne slowly via a syringe pump can help maintain a low concentration, thereby favoring the cross-coupling pathway over homocoupling.

-

Choice of Amine Base: The amine base is not just a base but also a ligand in the copper cycle. Diisopropylamine or triethylamine are commonly used. Experimenting with different amine bases can sometimes mitigate homocoupling.

-

Issue 3: Lack of Selectivity Between the C2-Iodo and C4-Bromo Positions

-

Question: I want to selectively functionalize the C2-iodo position while leaving the C4-bromo position intact for a subsequent reaction. However, I am seeing some degree of reaction at the C4-position. How can I improve selectivity?

-

Answer: The differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend: C-I > C-Br > C-Cl.[3] This inherent difference is the basis for achieving selectivity.

Troubleshooting Steps:

-

Milder Reaction Conditions: To exploit the reactivity difference, start with milder conditions. Lowering the reaction temperature and using a less active catalyst system can often achieve high selectivity for the more reactive C-I bond.

-

Ligand Choice: The choice of ligand can influence selectivity. Less bulky ligands may favor reaction at the more accessible C-I position.

-

Reaction Time: Carefully monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent over-reaction at the C-Br bond.

-

Frequently Asked Questions (FAQs)

-

Q1: Which cross-coupling reaction is most suitable for initial functionalization of 4-Bromo-2-iodo-1H-indole?

-

A1: Due to the significantly higher reactivity of the C-I bond compared to the C-Br bond, Sonogashira and Suzuki-Miyaura couplings are excellent choices for initial, selective functionalization at the C2 position.[3][4] These reactions can typically be performed under conditions that leave the C4-bromo position untouched for subsequent transformations.

-

-

Q2: Can I perform a Buchwald-Hartwig amination on this substrate?

-

A2: Yes, but it is challenging. The Buchwald-Hartwig amination is also subject to steric effects.[5] Selective amination at the C2-iodo position would require careful optimization, likely involving bulky, electron-rich phosphine ligands and a strong, non-nucleophilic base.[6][7] Sequential amination, first at C2 and then at C4, would require distinct reaction conditions for each step.

-

-

Q3: Are there alternative strategies to functionalize the indole core that bypass the challenges of cross-coupling?

-

A3: Yes, C-H activation strategies are emerging as powerful alternatives for indole functionalization.[8][9][10][11] These methods can offer different regioselectivity and may be less sensitive to the steric hindrance of pre-existing halogen substituents. For instance, a directed C-H activation at the C3 position could be a viable strategy, followed by functionalization of the halo-positions.

-

-

Q4: How does N-protection of the indole affect these reactions?

-

A4: N-protection can significantly influence the reactivity and solubility of the indole substrate. Protecting groups like Boc, Ts, or SEM can alter the electronic properties of the indole ring and may be necessary to prevent side reactions at the N-H position, especially when using strong bases.[12] However, some protecting groups can introduce additional steric bulk. The choice of protecting group should be carefully considered based on the specific reaction and the desired final product.

-

Visualizing the Strategy: Overcoming Steric Hindrance

The following diagram illustrates the key challenges and strategic approaches for successfully functionalizing the sterically congested 4-Bromo-2-iodo-1H-indole core.

Caption: Strategic approach to overcoming steric hindrance in 4-Bromo-2-iodo-1H-indole reactions.

Data Summary: Recommended Reaction Parameters

The following table provides starting-point recommendations for Suzuki-Miyaura and Sonogashira couplings at the C2-iodo position. Optimization will be required for specific substrates.

| Parameter | Suzuki-Miyaura Coupling | Sonogashira Coupling |

| Palladium Precursor | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%) | PdCl₂(PPh₃)₂ (2-5 mol%) |

| Ligand | SPhos, XPhos, or RuPhos (Ligand:Pd ratio of 2:1) | PPh₃ (Ligand:Pd ratio of 2:1) |

| Copper Co-catalyst | Not Applicable | CuI (3-10 mol%) |

| Base | K₃PO₄ (2-3 eq.) or Cs₂CO₃ (2-3 eq.) | Triethylamine or Diisopropylamine (2-3 eq.) |

| Solvent | 1,4-Dioxane/H₂O (e.g., 5:1) or Toluene/H₂O | Anhydrous DMF or Toluene |

| Temperature | 90-120 °C | 60-100 °C |

| Atmosphere | Inert (Argon or Nitrogen) | Inert (Argon or Nitrogen) |

Experimental Protocol: Selective Sonogashira Coupling at the C2-Iodo Position

This protocol provides a detailed methodology for the selective coupling of a terminal alkyne to the C2-iodo position of 4-Bromo-2-iodo-1H-indole.

Materials:

-

4-Bromo-2-iodo-1H-indole

-

Terminal alkyne (1.2 equivalents)

-

PdCl₂(PPh₃)₂ (3 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Anhydrous, degassed DMF

-

Triethylamine (Et₃N) (3 equivalents)

-

Oven-dried Schlenk flask with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Setup: To the oven-dried Schlenk flask, add 4-Bromo-2-iodo-1H-indole (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous, degassed DMF via syringe, followed by triethylamine (3.0 eq.) and the terminal alkyne (1.2 eq.).

-

Degassing: Sparge the reaction mixture with a gentle stream of argon for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-alkynyl-4-bromo-1H-indole.

Workflow Diagram:

Caption: Step-by-step workflow for selective Sonogashira coupling.

References

- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Publishing.

- Managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline. (2025). BenchChem.

- Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (2020).

- Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.).

- Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. (2020).

- An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. (2022). Organic & Biomolecular Chemistry.

- Diindolylamine Preparation and Stability Investig

- Buchwald-Hartwig amin

- Buchwald-Hartwig Amin

- Catalytic C–H Activation of Indoles and Pyrroles. (2015). ChemistryViews.

- Catalytic C-H Activ

- The main mechanisms of C-H activ

- Basic Introduction to C-H Activ

- Application Note and Protocol: Sonogashira Cross-Coupling of 4-Bromo-2,6-diiodoaniline with Terminal Alkynes. (2025). BenchChem.

- Technical Support Center: Sonogashira Reactions of 4-Bromo-2,6-diiodoaniline. (2025). BenchChem.

- Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines. (2025). BenchChem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemistryviews.org [chemistryviews.org]

- 9. academic.oup.com [academic.oup.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Diindolylamine Preparation and Stability Investigations - PMC [pmc.ncbi.nlm.nih.gov]

optimizing ligand efficiency for 4-Bromo-2-iodo-1H-indole cross-coupling

Ticket #402: Optimization of Ligand Efficiency & Site-Selectivity

Status: Open Assigned Specialist: Senior Application Scientist, Organometallics Division Priority: High (Cost/Yield Critical)

Executive Summary

You are working with 4-Bromo-2-iodo-1H-indole , a polyhalogenated scaffold that presents two distinct challenges: site-selectivity (Iodine vs. Bromine) and catalyst poisoning (acidic N-H).

To optimize ligand efficiency (defined here as maximizing Turnover Number [TON] and minimizing catalyst loading), you must respect the innate reactivity hierarchy of the substrate.[1] Fighting this hierarchy leads to mixtures, catalyst decomposition, and wasted expensive ligands.[1]

This guide provides the "Standard Operating Procedure" (SOP) to navigate these challenges, backed by mechanistic logic and field-proven protocols.

Module 1: The Reactivity Hierarchy (Root Cause Analysis)[1]

Before selecting a ligand, you must understand the "path of least resistance." In Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, etc.), the rate of oxidative addition dictates selectivity.[1][2]

-

The C2-Iodide (Easy): The C–I bond is weak (

65 kcal/mol).[1] Oxidative addition is fast and facile, even with "weak" or generic ligands (e.g., -

The C4-Bromide (Hard): The C–Br bond is stronger (

81 kcal/mol).[1] Furthermore, the C4 position on the indole is electronically deactivated and sterically crowded by the peri-hydrogen at C3 and C5. -

The N-H Trap (The Killer): The indole N-H (

in DMSO) is easily deprotonated by bases used in coupling (Carbonates, Phosphates).[1] The resulting indolyl anion creates a stable

Visualizing the Workflow

The following diagram illustrates the critical decision pathways for this substrate.

Figure 1: Decision logic for preventing catalyst death and ensuring regioselectivity. Note that N-protection is the primary gatekeeper for high ligand efficiency.

Module 2: Ligand Selection Matrix

To maximize efficiency, do not use a "Ferrari" (expensive Buchwald ligand) when a "Sedan" (generic phosphine) will do.[1] Conversely, do not use a Sedan for the uphill battle of C4-coupling.

| Reaction Stage | Target Bond | Recommended Ligand Class | Specific Ligand | Why? (Mechanistic Insight) |

| Step 1 | C2–I | Bidentate Bis-phosphines | dppf or dpe-phos | These ligands create a "bite angle" that favors reductive elimination but are not electron-rich enough to activate the C4–Br bond at low temperatures. This ensures 100% C2 selectivity .[1] |

| Step 2 | C4–Br | Bulky, Electron-Rich Dialkylbiaryls | XPhos or SPhos | The C4 position is sterically hindered. These ligands are extremely electron-rich (facilitating oxidative addition into C–Br) and bulky (preventing |

| Alternative | Poly-halo | Sterically Demanding Alkylphosphines | P(t-Bu)3 | Excellent for difficult substrates where standard Buchwald ligands might be too sterically crowded for the specific coupling partner. |

Module 3: Optimized Experimental Protocols

Protocol A: The "Safe" Route (N-Protected)

Recommended for high-value intermediates where yield is paramount.

Phase 1: Protection (Standard)

-

Dissolve 4-Bromo-2-iodo-1H-indole in DCM.

-

Add

(1.1 equiv) and DMAP (0.1 equiv).[1] -

Stir at RT until conversion is complete (TLC control). Note: Iodine is sensitive; avoid strong bases like NaH if possible.[1]

Phase 2: C2-Selective Suzuki Coupling

-

Substrate: N-Boc-4-Br-2-I-indole (1.0 equiv)

-

Boronic Acid:

(1.05 equiv)[1] -

Catalyst:

(1–2 mol% )[1] -

Base:

(2.0 equiv, 2M aqueous)[1] -

Solvent: 1,4-Dioxane or Toluene

-

Temp: 40–60 °C (Keep strictly below 80 °C to protect the C4-Br).

-

Checkpoint: Monitor consumption of starting material. If C4-coupling products appear (rare at this temp), lower temperature to 40 °C.[1]

Phase 3: C4-Coupling (The "Hard" Coupling)

-

Substrate: 2-Substituted-4-Bromo-indole (from Phase 2)

-

Catalyst: Pd-XPhos G3 or Pd(OAc)2 + XPhos (1:2 ratio)[1]

-

Loading: 0.5 – 1.0 mol% (High efficiency zone)

-

Base:

(3.0 equiv)[1] -

Solvent: n-Butanol or Toluene/Water (biphasic systems often boost turnover for Buchwald ligands).[1]

-

Temp: 80–100 °C.

Module 4: Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion. Adding more catalyst doesn't help.[1] Why?

Diagnosis: Catalyst Poisoning via N-H deprotonation.[1] Root Cause: If you are running this on the unprotected indole, the base is generating the indolyl anion. This anion binds to Palladium, forming a resting state that is too stable to re-enter the catalytic cycle.[1] Solution:

-

Protect the Nitrogen: (Boc, Tosyl, SEM).[1] This is the most robust fix.

-

Band-aid Fix: If you cannot protect, switch to a "Pd-dumping" strategy. Use a high loading (5 mol%) of a robust catalyst like Pd(PPh3)4 and use a weaker base (e.g.,

) if your coupling partner allows, to minimize N-H deprotonation.[1]

Q2: I am seeing "Bis-coupling" (both C2 and C4 reacted) during the first step.

Diagnosis: Loss of Kinetic Selectivity. Root Cause: Your catalyst is too active, or your temperature is too high.[1] Solution:

-

Switch Ligand: If using XPhos/SPhos for Step 1, STOP .[1] They are too good. Switch to Pd(dppf)Cl2 or Pd(PPh3)4 .

-

Lower Temperature: Drop reaction temperature by 20°C. The activation energy for C-I is much lower than C-Br; widening the temperature delta improves selectivity.

Q3: How do I calculate Ligand Efficiency (LE) for this reaction?

Technical Definition: In process development, we look at Turnover Number (TON) .

-

For C2-I coupling: Target TON > 2,000 (0.05 mol% Pd).

-

For C4-Br coupling: Target TON > 500 (0.2 mol% Pd).[1]

-

Note: If you are getting TON < 100, your system is suffering from active catalyst decomposition (likely oxidation or poisoning).[1]

Q4: Can I do a "One-Pot" sequence?

Answer: Yes, but order matters. Protocol:

-

Run C2 coupling with limiting boronic acid (1.0 equiv) and

.[1] -

Once C2-I is consumed, add the second coupling partner, stronger base (

), and—crucially—add the second ligand (XPhos) .[1] -

Raise temperature to 100 °C. The XPhos will displace dppf or ligate remaining Pd to activate the C4-Br bond.

References

-

Mechanistic Studies on Indole Poisoning

-

Selectivity in Polyhalogenated Substrates

-

Buchwald Ligand Selection Guide

- Title: "Buchwald Phosphine Ligands: User Guide & Applic

-

Source: Sigma-Aldrich / Merck.[1]

-

Site-Selective C4 Functionalization

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Indole Halogenation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with indole halogenation. As specialists in synthetic chemistry, we understand that achieving high conversion rates and selectivity in these reactions can be nuanced. This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My indole halogenation reaction has a very low conversion rate or is not proceeding at all. What are the primary factors I should investigate?

Low conversion is a common issue stemming from several potential sources. The indole ring system's reactivity is highly sensitive to its electronic properties and the specific reaction conditions employed. A systematic approach to troubleshooting is crucial.

Core Principle: Electrophilic aromatic substitution on an indole nucleus is governed by the nucleophilicity of the indole and the electrophilicity of the halogenating agent. Any factor that diminishes either will hinder the reaction. The C-3 position is generally the most electron-rich and nucleophilic, making it the primary site for electrophilic attack.[1][2]

Here is a logical workflow to diagnose the issue:

Caption: Troubleshooting workflow for low conversion rates.

Step-by-Step Troubleshooting Guide:

-

Verify Reagent Integrity and Stoichiometry:

-

Halogenating Agent: N-halosuccinimides (NBS, NCS, NIS) are common reagents. N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS), in particular, can degrade over time, appearing yellow or brown.[3] Use freshly recrystallized or newly purchased reagents for reliable results. For instance, impure NBS can lead to inconsistent outcomes.[3]

-

Stoichiometry: For mono-halogenation, use a controlled amount of the halogenating agent, typically 1.0 to 1.1 equivalents. Adding the agent portion-wise can help maintain a low concentration and prevent side reactions.[3]

-

Catalyst: If using a Lewis acid or protic acid catalyst to activate the halogenating agent (e.g., with NIS), ensure it is anhydrous and added in the correct catalytic amount.[4][5]

-

-

Re-evaluate Reaction Conditions:

-

Solvent: The choice of solvent is critical. Aprotic solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), and acetonitrile are commonly used.[3] DMF can promote high selectivity in some NBS brominations. For highly reactive substrates, a less polar solvent like dichloromethane (DCM) might be preferable to temper reactivity.

-

Temperature: Many indole halogenations are highly exothermic. Running the reaction at a low temperature (e.g., -78°C to 0°C) can often improve selectivity and prevent degradation of the starting material or product.[3] Conversely, if no reaction is observed, a modest increase in temperature may be necessary, but this should be done cautiously while monitoring for byproduct formation via TLC or LC-MS.

-

-

Assess Your Indole Substrate:

-

Electron-Withdrawing Groups (EWGs): If your indole has strong EWGs (e.g., -NO₂, -CN, -SO₂R, -CO₂R) on the ring, the nucleophilicity of the indole is significantly reduced, making electrophilic substitution difficult. In these cases, more reactive halogenating systems are required.[6]

-

N-Protecting Groups: The choice of protecting group on the indole nitrogen has a profound electronic and steric impact.

-

Electron-Withdrawing Protecting Groups (e.g., -Ts, -Boc) decrease the nucleophilicity of the ring compared to an N-H or N-alkyl indole. While this can be beneficial for controlling reactivity and preventing side reactions, it may also be the cause of low conversion.[3][7]

-

N-H vs. N-Alkyl: An unprotected N-H indole can be deprotonated by strong bases or react with certain electrophiles. Protecting it, even with a simple alkyl group, can sometimes improve solubility and lead to cleaner reactions.

-

-

-

Consider a More Potent Halogenating System:

-

If you are using a mild agent like NIS alone on a deactivated indole, you may need to add a catalytic amount of an acid like trifluoroacetic acid (TFA) or a Lewis acid to generate a more powerful electrophilic iodine species.[4][5]

-

For particularly challenging substrates, stronger halogenating agents or different reaction conditions, such as using elemental bromine or iodine with an oxidant, might be necessary, though these often come with reduced selectivity.[6][8][9]

-